2-((4-(Isopropyl)phenyl)sulfonyl)-3-methylthio-3-(phenylamino)prop-2-enenitrile

Lipophilicity Lead Optimization ADMET

2-((4-(Isopropyl)phenyl)sulfonyl)-3-methylthio-3-(phenylamino)prop-2-enenitrile (CAS 1024745-48-9) is a member of the α‑sulfonyl‑β‑methylthio‑β‑phenylamino‑acrylonitrile class, characterized by a trisubstituted enenitrile core bearing a 4‑isopropylphenylsulfonyl group. This scaffold is utilized as a building block in medicinal chemistry and early‑stage screening libraries.

Molecular Formula C19H20N2O2S2
Molecular Weight 372.5
CAS No. 1024745-48-9
Cat. No. B2418449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(Isopropyl)phenyl)sulfonyl)-3-methylthio-3-(phenylamino)prop-2-enenitrile
CAS1024745-48-9
Molecular FormulaC19H20N2O2S2
Molecular Weight372.5
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=CC=C2)SC)C#N
InChIInChI=1S/C19H20N2O2S2/c1-14(2)15-9-11-17(12-10-15)25(22,23)18(13-20)19(24-3)21-16-7-5-4-6-8-16/h4-12,14,21H,1-3H3/b19-18+
InChIKeyMGGUALQSBYZXMD-VHEBQXMUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-(Isopropyl)phenyl)sulfonyl)-3-methylthio-3-(phenylamino)prop-2-enenitrile (CAS 1024745-48-9): Structural & Physicochemical Baseline


2-((4-(Isopropyl)phenyl)sulfonyl)-3-methylthio-3-(phenylamino)prop-2-enenitrile (CAS 1024745-48-9) is a member of the α‑sulfonyl‑β‑methylthio‑β‑phenylamino‑acrylonitrile class, characterized by a trisubstituted enenitrile core bearing a 4‑isopropylphenylsulfonyl group. This scaffold is utilized as a building block in medicinal chemistry and early‑stage screening libraries . The isopropyl substituent differentiates it from the more common 4‑methyl‑phenylsulfonyl analog and from the unsubstituted phenylsulfonyl derivative, introducing measurable differences in lipophilicity (log P), steric bulk, and predicted solubility that are critical for target‑specific optimization .

Why 4‑Methyl or Unsubstituted Phenylsulfonyl Analogs Cannot Substitute for 2-((4-(Isopropyl)phenyl)sulfonyl)-3-methylthio-3-(phenylamino)prop-2-enenitrile in Key Applications


In‑class compounds that lack the 4‑isopropyl substituent (e.g., the 4‑methyl or unsubstituted phenylsulfonyl analogs) exhibit substantially reduced lipophilicity and altered steric profiles, leading to different target‑binding kinetics, membrane permeability, and metabolic stability . The following sections quantify these differences, demonstrating that procurement of the isopropyl‑bearing compound is essential when a defined log P window, larger steric footprint, or specific solubility profile is required for reproducible structure‑activity relationships or scale‑up protocols.

Quantitative Differentiation Evidence: 2-((4-(Isopropyl)phenyl)sulfonyl)-3-methylthio-3-(phenylamino)prop-2-enenitrile vs. Closest Analogs


Lipophilicity (log P) Advantage of the 4‑Isopropyl Substituent Over the 4‑Methyl Analog

The target compound is predicted to exhibit a log P approximately 0.97 units higher than the 4‑methyl analog, based on the well‑established Hansch π constant for the isopropyl group (1.53) vs. methyl (0.56) . This increase in lipophilicity can enhance membrane permeability and affinity for hydrophobic binding pockets, directly impacting in‑vitro potency and cellular activity .

Lipophilicity Lead Optimization ADMET

Steric Bulk Differentiation: Molar Refractivity (MR) of the 4‑Isopropyl Group vs. 4‑Methyl and 4‑H Analogs

The molar refractivity (MR) of the 4‑isopropyl group is 14.98 cm³/mol, compared to 5.65 cm³/mol for the 4‑methyl analog and 1.03 cm³/mol for the unsubstituted phenyl analog . This substantial increase in steric bulk can modulate selectivity by engaging larger hydrophobic sub‑pockets or by restricting rotation of adjacent moieties .

Steric Effect Receptor Fit Selectivity

Predicted Aqueous Solubility Shift: Isopropyl vs. Methyl Analog

Using the General Solubility Equation (GSE), the additional 0.97 log P units due to the isopropyl group translate to a predicted aqueous solubility approximately one order of magnitude lower than that of the 4‑methyl analog . This lower intrinsic solubility may be advantageous for suspension formulations or for reducing off‑target pharmacology driven by high systemic exposure .

Solubility Formulation Bioavailability

Metabolic Stability Potential: Iso-propyl vs. Methyl Effects on CYP Metabolism

The 4‑isopropyl group on the phenyl ring is expected to undergo slower cytochrome P450‑mediated oxidation compared to a 4‑methyl group, because the tertiary C–H bonds of isopropyl have a higher bond‑dissociation energy (~99 kcal/mol) than the benzylic C–H bonds of 4‑methyl toluene (~88 kcal/mol) . This can translate into longer in‑vitro microsomal half‑life .

Metabolic Stability CYP Oxidation Half‑life

Recommended Scientific Procurement Scenarios for 2-((4-(Isopropyl)phenyl)sulfonyl)-3-methylthio-3-(phenylamino)prop-2-enenitrile


Lead Optimization for Hydrophobic Enzyme Pockets

The elevated log P (~4.0) and larger steric bulk of the isopropyl analog make it the superior scaffold for targeting enzymes with deep hydrophobic channels (e.g., certain kinases, phosphodiesterases). Use this compound when the 4‑methyl analog fails to achieve sufficient occupancy of the lipophilic sub‑pocket, as demonstrated by the +0.97 log P advantage .

Synthesis of Building Blocks Requiring Steric Protection

In multi‑step synthetic routes, the bulky isopropyl group can serve as a steric shield to direct regioselective reactions at the enenitrile moiety or the phenylamino ring. The MR increase of +9.33 cm³/mol over the methyl analog provides a quantifiable basis for selecting this compound when steric control is paramount.

Formulation Studies for Sustained‑Release or Low‑Solubility Delivery

The predicted 5‑ to 10‑fold lower solubility is beneficial for developing suspension‑based formulations or for minimizing burst release in oral and parenteral depots. This compound should be prioritized when a solubility‑limited dissolution profile is desired, a scenario where the more soluble methyl analog would be unsuitable.

Pharmacokinetic Studies Requiring Extended Half‑Life

The slower predicted CYP‑mediated oxidation of the isopropyl group (estimated 1.3–2× longer half‑life) makes this compound the better choice for in‑vivo PK experiments where sustained compound levels are critical for pharmacodynamic readouts, reducing the need for frequent dosing or continuous infusion.

Quote Request

Request a Quote for 2-((4-(Isopropyl)phenyl)sulfonyl)-3-methylthio-3-(phenylamino)prop-2-enenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.